

Spectroscopic Analysis of 2,6-Pyridinedicarbonyl Dichloride: A Technical Guide

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Compound of Interest

Compound Name: *2,6-Pyridinedicarbonyl dichloride*

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This technical guide provides an in-depth analysis of the spectroscopic data for **2,6-Pyridinedicarbonyl dichloride** (CAS No. 3739-94-4), a key reagent in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of **2,6-Pyridinedicarbonyl dichloride** has been elucidated through a variety of spectroscopic techniques. The following sections and tables summarize the key findings from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the pyridine ring and the presence of the carbonyl chloride functional groups.

^1H NMR Data

The proton NMR spectrum of **2,6-Pyridinedicarbonyl dichloride** is characterized by a signal in the aromatic region.[\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
8.24 - 8.30	m	Pyridine-H (3,4,5)

¹³C NMR Data

While a definitive peak list for the ¹³C NMR spectrum is not widely available in public databases, the existence of a spectrum has been confirmed.[2] Based on the structure, four distinct carbon signals are expected: one for the carbonyl carbons, and three for the pyridine ring carbons (C2/C6, C3/C5, and C4).

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,6-Pyridinedicarbonyl dichloride**, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of the aromatic ring and the acyl chloride functional groups. Although a detailed peak list is not publicly available, the spectrum is available through various databases.[2] Key expected absorptions include:

- C=O Stretching: A strong absorption band characteristic of acyl chlorides.
- C-Cl Stretching: Absorption in the fingerprint region.
- Aromatic C-H and C=C Stretching: Bands indicative of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry data, obtained through Gas Chromatography-Mass Spectrometry (GC-MS), reveals the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
168	High	[M-Cl] ⁺
170	Moderate	Isotopic peak of [M-Cl] ⁺
140	Moderate	[M-2Cl] ⁺ or subsequent fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- A sample of **2,6-Pyridinedicarbonyl dichloride** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian).
- ^1H NMR:
 - Frequency: 300-500 MHz
 - Pulse Program: Standard single-pulse experiment
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Frequency: 75-125 MHz
 - Pulse Program: Proton-decoupled single-pulse experiment
 - Number of Scans: 1024 or more, depending on concentration
 - Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2,6-Pyridinedicarbonyl dichloride** is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A FT-IR spectrometer (e.g., Bruker IFS 85).[2]
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **2,6-Pyridinedicarbonyl dichloride** is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

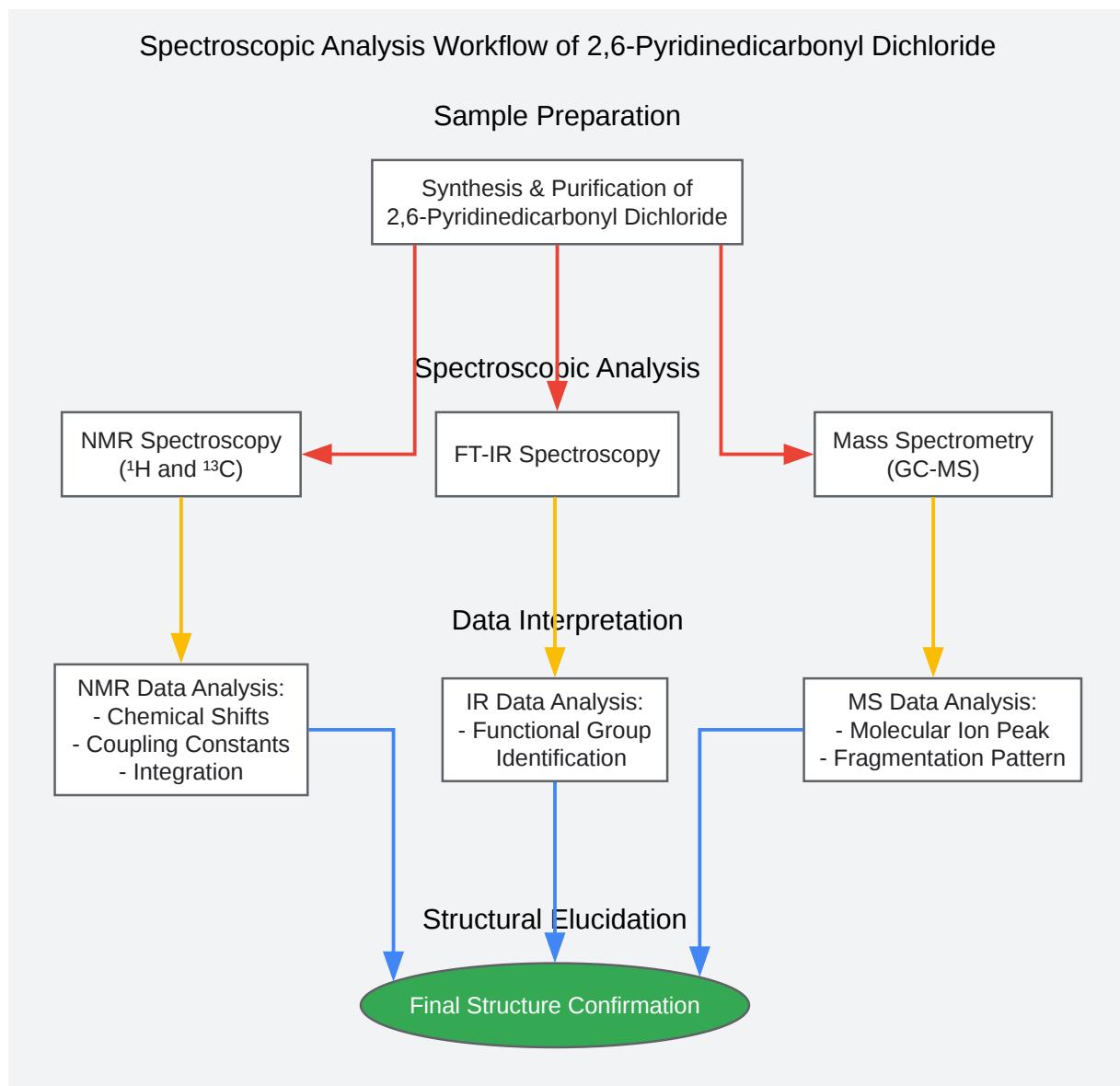
Data Acquisition:

- Instrument: A GC-MS system.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A suitable capillary column (e.g., DB-5ms).

- Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 280 °C.
- Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2,6-Pyridinedicarbonyl dichloride**.



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